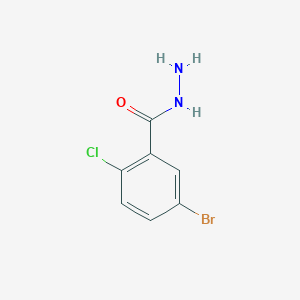

5-Bromo-2-chlorobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

5-Bromo-2-chlorobenzohydrazide has several applications in scientific research:

Mécanisme D'action

Target of Action

5-Bromo-2-chlorobenzohydrazide is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar. They act on sodium-glucose transport proteins .

Mode of Action

It’s known that the mechanism of action of this compound derivatives varies depending on the application. For instance, in the context of nucleic acid research, derivatives like 6-bromo-5,5-dimethoxyhexanohydrazide have been designed to selectively block specific genetic sequences of DNA and RNA.

Biochemical Pathways

As a key intermediate in the synthesis of sglt2 inhibitors, it’s likely involved in the biochemical pathways related to glucose metabolism and insulin regulation .

Result of Action

The result of the action of this compound is likely related to its role as an intermediate in the synthesis of SGLT2 inhibitors. These inhibitors can lower blood glucose levels, reduce body weight, and lower blood pressure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chlorobenzohydrazide typically involves the bromination of 2-chlorobenzoic acid. One method includes mixing 2-chlorobenzoic acid with bromine in the presence of a catalyst and an organic solvent . The reaction conditions are generally mild, and the process yields high purity and high yield of 5-bromo-2-chlorobenzoic acid, which can then be converted to this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet industrial demands. The process involves the same bromination reaction, but with optimized conditions to ensure cost-effectiveness and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2-chlorobenzohydrazide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzohydrazides .

Comparaison Avec Des Composés Similaires

- 3-Bromo-5-chloro-2-hydroxybenzylidene-4-chlorobenzohydrazide

- 3,5-Dichloro-2-hydroxybenzylidene-4-chlorobenzohydrazide

Comparison: 5-Bromo-2-chlorobenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific research and industrial applications .

Activité Biologique

5-Bromo-2-chlorobenzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the condensation reaction of 2-chlorobenzohydrazide with 5-bromo-2-hydroxyacetophenone. The resulting compound possesses a molecular formula of C8H7BrClN2O and features both bromine and chlorine substituents, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. For instance, a study indicated that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the strain tested .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A notable study assessed the cytotoxic effects of various hydrazide-hydrazone derivatives, including this compound, on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The findings indicated that the compound exhibited selective cytotoxicity, with IC50 values below 30 µM for certain derivatives . The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in both microbial and cancer cells.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to cell death.

- Interaction with DNA : Some hydrazone derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes, which may contribute to their anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Efficacy : In a comparative analysis involving various hydrazides, this compound was found to be one of the most potent against Candida albicans and Pseudomonas aeruginosa, demonstrating broad-spectrum antimicrobial activity .

- Cytotoxicity Assessment : In vitro studies conducted on human cancer cell lines revealed that derivatives containing the bromine and chlorine substituents exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study concluded that these halogenated compounds could serve as lead candidates for further drug development targeting specific cancers .

Data Summary

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Enzyme inhibition |

| Escherichia coli | 100 µg/mL | Enzyme inhibition | |

| Anticancer | HepG2 | <30 µM | Apoptosis induction |

| MCF-7 | <30 µM | DNA interaction |

Propriétés

IUPAC Name |

5-bromo-2-chlorobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFCYCURWFOZSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394295 |

Source

|

| Record name | 5-bromo-2-chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131634-71-4 |

Source

|

| Record name | 5-bromo-2-chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.